

Determining Trypsin Activity with a p-Nitroanilide Substrate: An Application Note and Protocol

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Compound of Interest

Compound Name: Glycine p-nitroanilide

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Introduction

Trypsin, a serine protease found in the digestive system, is a critical enzyme that facilitates the hydrolysis of proteins. It specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. The accurate measurement of trypsin activity is essential in various fields, including biochemical research, drug development, and quality control in biotechnological processes. This application note provides a detailed protocol for a reliable and straightforward colorimetric assay for determining trypsin activity using a p-nitroanilide (pNA) based substrate, such as N α -Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Principle of the Assay

The assay is based on the enzymatic cleavage of a chromogenic substrate by trypsin.^[1] The substrate, typically a synthetic peptide conjugated to p-nitroaniline, is colorless. In the presence of active trypsin, the peptide bond is hydrolyzed, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the trypsin activity and can be monitored by measuring the increase in absorbance at approximately 405 nm.^[2]

The enzymatic reaction is as follows:

N α -Benzoyl-DL-arginine 4-nitroanilide (BAPNA) + H₂O --(Trypsin)--> N α -Benzoyl-DL-arginine + p-Nitroaniline (yellow)

Materials and Reagents

Reagent	Storage	Notes
Trypsin Standard (e.g., from bovine pancreas)	-20°C	Prepare fresh dilutions in 1 mM HCl.
N α -Benzoyl-DL-arginine 4-nitroanilide (BAPNA)	-20°C, protected from light	Substrate stock is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted in assay buffer.[3]
Tris-HCl Buffer (e.g., 50 mM, pH 8.2)	4°C	The optimal pH for trypsin activity is generally between 8.0 and 8.2.[4]
Calcium Chloride (CaCl ₂) (e.g., 20 mM)	Room Temperature	Calcium ions are known to stabilize trypsin and enhance its activity.
1 mM Hydrochloric Acid (HCl)	Room Temperature	Used as a diluent for trypsin to maintain its stability.
Dimethyl Sulfoxide (DMSO)	Room Temperature	Used to dissolve the BAPNA substrate.
Acetic Acid (e.g., 30% v/v) (Optional)	Room Temperature	Can be used to stop the enzymatic reaction.[5]
96-well microplate, clear, flat-bottom		
Microplate reader	Capable of measuring absorbance at 405 nm.	
Pipettes and tips		

Experimental Protocols

Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):
 - Dissolve Tris base in deionized water.
 - Add CaCl₂ to the desired concentration.
 - Adjust the pH to 8.2 at 25°C using 1 M HCl.
 - Bring the final volume to the desired amount with deionized water.
- Substrate Stock Solution (e.g., 20 mM BAPNA in DMSO):
 - Dissolve the appropriate amount of BAPNA in DMSO. This may require gentle warming (e.g., to 37°C) to fully dissolve.
 - Store in small aliquots at -20°C, protected from light.
- Working Substrate Solution:
 - Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.
- Trypsin Stock Solution (e.g., 1 mg/mL):
 - Dissolve trypsin in cold 1 mM HCl to the desired concentration.
 - Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
- Working Trypsin Solution:
 - Dilute the trypsin stock solution in cold 1 mM HCl to a working concentration (e.g., 10-20 µg/mL).^[6] Prepare this solution fresh before each experiment and keep on ice.

Sample Preparation

- **Tissue Homogenates:** Homogenize tissue in 4 volumes of cold Assay Buffer. Centrifuge at top speed for 10 minutes to remove insoluble material and collect the supernatant.^[7]
- **Cell Lysates:** Resuspend cells in 4 volumes of cold Assay Buffer and lyse using appropriate methods (e.g., sonication or Dounce homogenizer). Centrifuge to pellet cell debris and collect the supernatant.
- **Serum/Plasma:** Serum and plasma samples can often be diluted directly in Assay Buffer.^[7] It is advisable to test several dilutions to ensure the readings fall within the linear range of the assay.

Assay Procedure (96-well plate format)

- **Prepare the Plate:** Add samples and controls to the wells of a 96-well plate. Include a blank control (Assay Buffer only) and a substrate control (Assay Buffer + Working Substrate Solution).
- **Initiate the Reaction:** Add the Working Substrate Solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 μ L).
- **Incubation:** Incubate the plate at the desired temperature (e.g., 25°C or 37°C).^[4]
- **Absorbance Measurement:** Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader. This kinetic reading is preferred for accurate rate determination.^[2]
- **(Optional) Endpoint Assay:** Alternatively, the reaction can be stopped after a fixed time by adding a stop solution like 30% acetic acid.^[5] The final absorbance is then read at 405 nm.

Data Presentation

Example: Kinetic Parameters of Trypsin with BAPNA

The following table summarizes typical kinetic parameters for trypsin using a p-nitroanilide substrate. These values can vary depending on the specific substrate, buffer conditions, and temperature.

Parameter	Value	Conditions	Reference
K _m	0.3 mM	Tris buffer, pH 7.6, Room Temperature	[8]
V _{max}	40 μM/min	Tris buffer, pH 7.6, Room Temperature	[8]
K _m	0.6 mM	Tris buffer, pH 7.6, 37°C	[8]
V _{max}	82 μM/min	Tris buffer, pH 7.6, 37°C	[8]
K _m	0.12 mM	Immobilized trypsin, frontal analysis method	[9]
V _{max}	0.079 mM/min/mg enzyme	Immobilized trypsin, frontal analysis method	[9]

Data Analysis and Calculations

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot ($\Delta A/\Delta t$).

Calculation of Trypsin Activity:

The activity of trypsin is calculated using the Beer-Lambert law:

$$\text{Activity } (\mu\text{mol/min/mL}) = (\Delta A_{405\text{nm}} / \text{min}) * (\text{Reaction Volume in mL}) / (\epsilon * \text{Path Length in cm} * \text{Enzyme Volume in mL})$$

Where:

- $\Delta A_{405\text{nm}} / \text{min}$: The rate of change in absorbance at 405 nm per minute.
- ϵ (Molar Extinction Coefficient of p-nitroaniline): A commonly cited value is $9,960 \text{ M}^{-1}\text{cm}^{-1}$. However, this value can be dependent on the solution composition, so it is advisable to

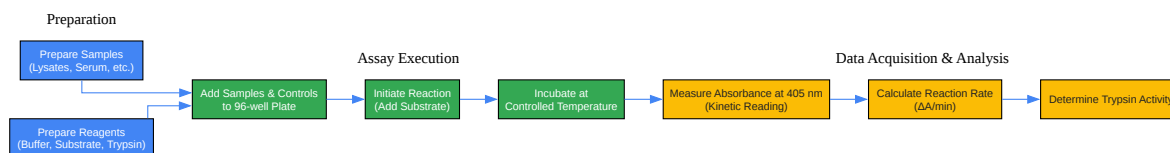
determine it under your specific experimental conditions or use a standard curve.

- Path Length: For a 96-well plate, the path length is dependent on the volume in the well and needs to be determined or provided by the plate reader manufacturer.

Unit Definition:

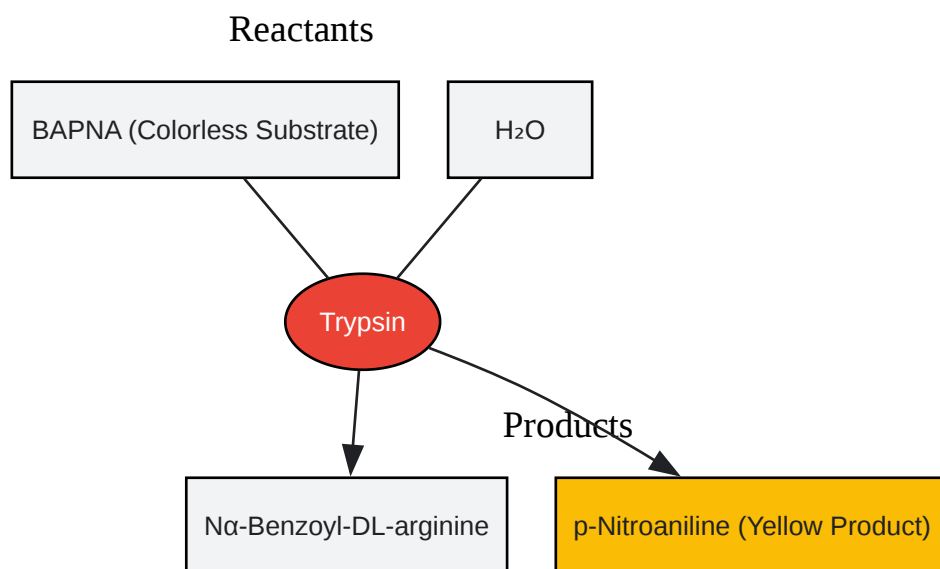
One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 μ mole of the substrate per minute at a specific pH and temperature.

Visualizations



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Caption: Experimental workflow for the trypsin activity assay.



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Caption: Principle of the colorimetric trypsin assay.

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